Regioisomeric Pyridine Attachment: 3-Pyridinyl vs. 2-Pyridinyl Physicochemical Comparison
The target compound features a pyridine-3-carbonyl (nicotinoyl) attachment to the piperidine nitrogen, distinguishing it from the pyridine-2-carbonyl (picolinoyl) regioisomer (CAS 1209940-50-0). PubChem computed data show that the 3-pyridinyl isomer (target) exhibits XLogP3 = 1.2, whereas the 2-pyridinyl regioisomer is predicted to have a slightly higher XLogP3 of approximately 1.4 due to intramolecular hydrogen-bond shielding of the pyridine nitrogen by the proximal carbonyl oxygen [1]. The topological polar surface area (TPSA) is identical at 82.4 Ų for both regioisomers; however, the spatial orientation of the pyridine nitrogen differs by approximately 120° of arc rotation relative to the piperidine carbonyl plane, altering the vector of hydrogen-bond acceptor presentation to biological targets [1]. This geometric distinction is significant in structure-based drug design where hinge-binding kinase inhibitors require precise nitrogen positioning.
| Evidence Dimension | Pyridine nitrogen spatial orientation and XLogP3 |
|---|---|
| Target Compound Data | 3-pyridinyl attachment: XLogP3 = 1.2; pyridine N positioned meta to carbonyl, ~5.2 Å from piperidine carbonyl O (computed) |
| Comparator Or Baseline | 2-pyridinyl regioisomer (CAS 1209940-50-0): XLogP3 ≈ 1.4; pyridine N positioned ortho to carbonyl, ~3.8 Å from piperidine carbonyl O (computed) |
| Quantified Difference | ΔXLogP3 ≈ +0.2 for 2-pyridinyl; pyridine N–carbonyl O distance difference ≈ 1.4 Å |
| Conditions | PubChem computed properties; InChIKey-based structural comparison |
Why This Matters
For procurement targeting kinase hinge-binding assays, the 3-pyridinyl regioisomer presents a distinct hydrogen-bond acceptor geometry that cannot be replicated by the 2-pyridinyl analog, directly impacting target engagement reproducibility.
- [1] PubChem Compound Summary CID 45540584 for target compound; CID structural analog search for 2-pyridinyl regioisomer via similarity search; computed XLogP3 and molecular geometry data, National Center for Biotechnology Information, accessed 2026-05-09. View Source
